molecular formula C18H23N3O2 B6725370 N-(2-amino-1-naphthalen-2-ylethyl)-2-morpholin-3-ylacetamide

N-(2-amino-1-naphthalen-2-ylethyl)-2-morpholin-3-ylacetamide

Cat. No.: B6725370
M. Wt: 313.4 g/mol
InChI Key: FRUZVUVRLBNJKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-amino-1-naphthalen-2-ylethyl)-2-morpholin-3-ylacetamide is a versatile compound used in various scientific research fields. It is known for its unique structure, which includes a naphthalene ring, an amino group, and a morpholine ring. This compound has diverse applications, particularly in drug development and organic synthesis.

Properties

IUPAC Name

N-(2-amino-1-naphthalen-2-ylethyl)-2-morpholin-3-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c19-11-17(21-18(22)10-16-12-23-8-7-20-16)15-6-5-13-3-1-2-4-14(13)9-15/h1-6,9,16-17,20H,7-8,10-12,19H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRUZVUVRLBNJKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)CC(=O)NC(CN)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-amino-1-naphthalen-2-ylethyl)-2-morpholin-3-ylacetamide typically involves the reaction of 2-amino-1-naphthalen-2-ylethanol with 2-(oxan-2-yl) acetic anhydride in the presence of a catalyst. The reaction product is then purified and crystallized to obtain the desired compound. The purity and identity of the compound can be confirmed through various techniques, such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general approach involves large-scale synthesis using optimized reaction conditions and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-amino-1-naphthalen-2-ylethyl)-2-morpholin-3-ylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The amino and morpholine groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield naphthoquinones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-(2-amino-1-naphthalen-2-ylethyl)-2-morpholin-3-ylacetamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems, including its interaction with proteins and enzymes.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials due to its unique properties.

Mechanism of Action

The mechanism of action of N-(2-amino-1-naphthalen-2-ylethyl)-2-morpholin-3-ylacetamide involves its interaction with specific molecular targets, such as proteins and enzymes. The compound can inhibit or activate these targets, leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(2-amino-1-naphthalen-2-ylethyl)-2-morpholin-3-ylacetamide include:

  • N-(2-amino-1-naphthalen-2-ylethyl)-2-(1,1-dioxothiazinan-2-yl)acetamide
  • N-(2-amino-1-naphthalen-2-ylethyl)-2-methyl-1,3-thiazole-4-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in various research and industrial applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.